CG-806

Catalog No.
S523268
CAS No.
1370466-81-1
M.F
C26H19F4N5O2
M. Wt
509.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CG-806

CAS Number

1370466-81-1

Product Name

CG-806

IUPAC Name

1-[3-fluoro-4-[7-(5-methyl-1H-imidazol-2-yl)-1-oxo-2,3-dihydroisoindol-4-yl]phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C26H19F4N5O2

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C26H19F4N5O2/c1-13-11-31-23(33-13)19-8-7-17(20-12-32-24(36)22(19)20)18-6-5-16(10-21(18)27)35-25(37)34-15-4-2-3-14(9-15)26(28,29)30/h2-11H,12H2,1H3,(H,31,33)(H,32,36)(H2,34,35,37)

InChI Key

BOLRZWTVMUHQQU-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

Solubility

Soluble in DMSO

Synonyms

CG-806; CG 806; CG806; CG-026806; CG 026806; CG026806.

Canonical SMILES

CC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F)F)CNC3=O

Description

The exact mass of the compound Urea, N-(4-(2,3-dihydro-7-(5-methyl-1H-imidazol-2-yl)-1-oxo-1H-isoindol-4-yl)-3-fluorophenyl)-N'-(3-(trifluoromethyl)phenyl)- is 509.1475 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Chronic Lymphocytic Leukemia (CLL) Treatment

Specific Scientific Field: Hematology and Oncology

Summary of the Application: CG-806 is an oral small molecule non-covalent pan-BTK/pan-FLT3 inhibitor. It was structurally designed to target BTK without binding to C481 residual, and target other oncogenic kinases. It is being developed for treatment of CLL/SLL, non-Hodgkin’s lymphomas and myeloid malignancies .

Methods of Application or Experimental Procedures: Peripheral blood mononuclear cells from patients with CLL were cultured for 14 days until outgrowth of nurselike cells (NLC). Before treatment with inhibitors, non-adherent cells were harvested and re-plated on autologous NLC at a concentration of 1x10 7 cells/mL. MEC-1 CLL cell line was incubated with escalating doses of CG-806 or ibrutinib for 72 hours .

Results or Outcomes: CG-806 inhibited the proliferation of MEC-1 CLL cells with an IC 50 of 32.0 nM (95% confidence interval (CI): 18.7 to 52.8 nM) compared to 3773 nM for ibrutinib (95% CI, 2427 to 6381 nM). CG-806 induced MEC-1 cell death in a dose- and time-dependent manner .

Application in B Cell Lymphoma Treatment

Summary of the Application: CG-806 is an oral small molecule non-covalent pan-FLT3/pan-BTK inhibitor designed to address the shortcomings of ibrutinib. It is in development for acute myeloid leukemia (AML) and B cell lymphoma .

Methods of Application or Experimental Procedures: CG-806 was tested against 14 established malignant B-cell lines in vitro. When tested against 124 samples freshly isolated from the marrow of CLL patients the median IC 50 for CG-806 was 0.11 µM and the median for ibrutinib was 4.09 µM .

Results or Outcomes: CG-806 inhibited cell proliferation and induced apoptosis with a potency that was 50-6,000 times greater than that of ibrutinib when tested against 14 established malignant B-cell lines in vitro .

Application in Diffuse Large B-Cell Lymphoma Treatment

Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in diffuse large B-cell lymphoma (DLBCL), a type of non-Hodgkin’s lymphoma .

Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on DLBCL cell lines and patient-derived cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .

Results or Outcomes: CG-806 demonstrated the ability to downmodulate the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogate survival of ibrutinib-resistant DLBCL cell lines, and partially reverse the pro-survival effects of stromal microenvironment-mimicking conditions in primary DLBCL cells .

Application in Mantle Cell Lymphoma Treatment

Summary of the Application: CG-806 (luxeptinib) is a dual BTK/SYK inhibitor in clinical development in hematologic malignancies. It has shown pre-clinical activity in mantle cell lymphoma (MCL), a type of non-Hodgkin’s lymphoma .

Methods of Application or Experimental Procedures: In vitro treatment with CG-806 was performed on MCL cell lines and patient-derived MCL cells. The drug was found to block BTK and SYK activation and abrogate B-cell receptor (BCR) signaling .

Results or Outcomes: CG-806 thwarted survival of MCL cell lines and patient-derived MCL cells in a dose-dependent manner. Contrary to ibrutinib, CG-806 downmodulated the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogated survival of ibrutinib-resistant MCL cell lines, and partially reversed the pro-survival effects of stromal microenvironment-mimicking conditions in primary MCL cells .

  • Origin: The origin of this specific compound is unknown. Urea derivatives are typically synthesized in laboratories for research purposes.
  • Significance: Scientific literature related to this specific compound is not readily available. However, urea derivatives as a class have various applications in medicinal chemistry due to their ability to interact with biological targets [].

Molecular Structure Analysis

The key features of the molecule include:

  • Central Urea Moiety: The core structure consists of a urea group, which is a carbonyl group (C=O) linked to two amine groups (NH2). This functional group can form hydrogen bonds with other molecules, potentially contributing to its biological activity [].
  • Fluorine Substitution: A fluorine atom is present on one of the aromatic rings. Fluorine substitution can affect the molecule's reactivity and lipophilicity (fat solubility) [].
  • Trifluoromethyl Group: A trifluoromethyl group (CF3) is present on another aromatic ring. This group can enhance the molecule's metabolic stability and binding affinity to biological targets [].
  • Heterocyclic Rings: The molecule contains two heterocyclic rings - a dihydroisoindole and an imidazole ring. These rings can participate in various interactions with other molecules, potentially contributing to the compound's biological activity.

Chemical Reactions Analysis

  • Hydrolysis: Urea bond cleavage under acidic or basic conditions can break down the molecule into its constituent parts (amines and carbon dioxide) [].
  • Substitution Reactions: Depending on the specific reactive sites, the molecule could undergo substitution reactions where functional groups are replaced by others.

Synthesis of this specific molecule would likely involve well-established methods for urea formation, such as reacting an isocyanate with an amine [].


Physical And Chemical Properties Analysis

  • Solid State: Due to the presence of hydrogen bond donors and acceptors, the molecule is likely a solid at room temperature.
  • Solubility: The presence of both polar and non-polar regions suggests some degree of solubility in both organic solvents and water.
  • Stability: The urea moiety and aromatic rings suggest moderate stability under ambient conditions. However, the specific stability profile depends on various factors like substituents and temperature.
  • Hydrogen Bonding: The urea group can form hydrogen bonds with proteins and enzymes, potentially affecting their activity [].
  • Metal Chelation: The molecule might chelate metal ions, influencing their biological functions [].
  • Potential for Irritation: Urea derivatives can irritate skin and eyes upon contact [].
  • Potential Toxicity: The overall toxicity profile depends on the specific structure. Some urea derivatives can exhibit toxic effects [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

509.14748751 g/mol

Monoisotopic Mass

509.14748751 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7W3FGR71NN

Dates

Modify: 2024-04-14

Explore Compound Types